1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various steps such as alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction . The resultant compound is characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, like 1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, play a pivotal role in the development of new therapeutic agents. Their structural versatility allows for the synthesis of compounds with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry, offering a template for the design and development of more effective drugs through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including pyrazole derivatives, are central to the majority of pharmaceuticals and drug-candidate molecules due to their complex structures and diverse functionalities. These compounds are particularly important for synthesizing tetrahydrobenzo[b]pyrans, which are valuable for their considerable biological significance. The development of new synthetic strategies for these compounds is a key area of interest in organic chemistry, contributing to the advancement of drug discovery and the creation of novel therapeutic agents (Kiyani, 2018).
Knoevenagel Condensation in Anticancer Agent Development
The Knoevenagel condensation process is crucial in generating α, β‐unsaturated ketones/carboxylic acids, serving as a foundation for many multicomponent reactions. This method has been instrumental in the development of biologically active molecules with significant anticancer activity. Leveraging different pharmacophoric aldehydes and active methylenes, researchers have created a diverse array of chemical compounds, demonstrating the potential of these reactions in facilitating further advancements in cancer treatment and drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-5-4-6-10-11(8)15-14(20-10)16-13(19)12-9(2)7-18(3)17-12/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJLFZXQQSUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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